Superior Potency Against Glucosylceramide Synthase Compared to Miglustat
Genz-123346 exhibits a >2,000-fold greater inhibitory potency against glucosylceramide synthase (GCS) compared to miglustat (NB-DNJ). Genz-123346 inhibits GM1 ganglioside synthesis with an IC50 of 14 nM, whereas miglustat inhibits GCS with an IC50 of 32 µM [1]. This potency advantage translates to effective inhibition of glycosphingolipid biosynthesis at sub-micromolar concentrations in cellular assays [2].
| Evidence Dimension | IC50 for glucosylceramide synthase inhibition |
|---|---|
| Target Compound Data | 14 nM (GM1 ganglioside inhibition) |
| Comparator Or Baseline | Miglustat (NB-DNJ): 32,000 nM (32 µM) |
| Quantified Difference | Approximately 2,286-fold lower IC50 (more potent) |
| Conditions | In vitro enzymatic assays; GM1 ganglioside inhibition for Genz-123346; ceramide-glucosyltransferase inhibition for miglustat. |
Why This Matters
For researchers investigating glycosphingolipid biology, Genz-123346's nanomolar potency enables complete target inhibition at concentrations that minimize off-target effects and compound solubility issues, whereas miglustat requires millimolar concentrations that may confound experimental interpretation.
- [1] MedChemExpress. (n.d.). Genz-123346 (free base) Product Datasheet. Retrieved from https://www.medchemexpress.com/ View Source
- [2] Jennemann, R., Volz, M., Bestvater, F., Schmidt, C., Richter, K., Kaden, S., Müthing, J., Gröne, H. J., & Sandhoff, R. (2021). Blockade of Glycosphingolipid Synthesis Inhibits Cell Cycle and Spheroid Growth of Colon Cancer Cells In Vitro and Experimental Colon Cancer Incidence In Vivo. International Journal of Molecular Sciences, 22(19), 10539. View Source
